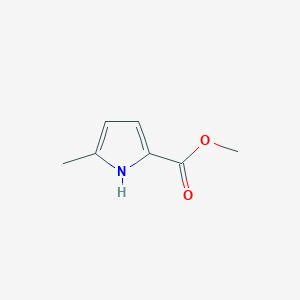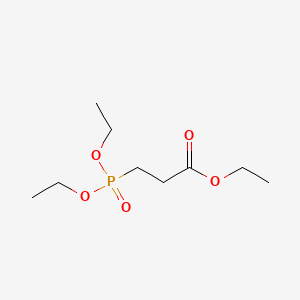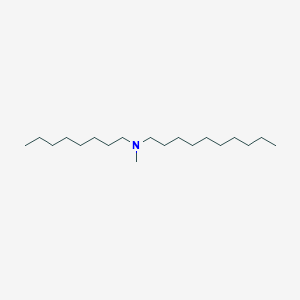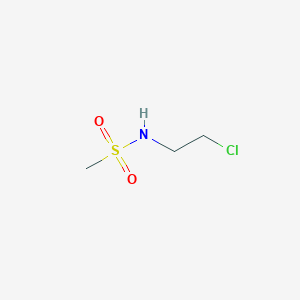
Chlorhydrate de 2-méthoxy-5-nitroaniline
Vue d'ensemble
Description
2-Methoxy-5-nitroaniline hydrochloride is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in water and ethanol. This compound has several applications in the field of biochemistry and medicine.
Applications De Recherche Scientifique
Analyse complète des applications du chlorhydrate de 2-méthoxy-5-nitroaniline
Le this compound est un composé chimique avec une variété d'applications dans la recherche scientifique. Voici une analyse détaillée de six applications uniques, chacune dans sa propre section dédiée.
Synthèse de colorants dispersés disazo
Application : Le this compound est utilisé dans la synthèse de colorants dispersés disazo . Ces colorants contiennent des groupes nitro et méthoxy et sont particulièrement utilisés pour la teinture des fibres de polyester.
Importance : Les colorants dispersés disazo sont connus pour leurs couleurs vibrantes et leur capacité à teindre les fibres synthétiques sans nécessiter de mordant. Cela rend le composé précieux dans l'industrie textile pour la production de tissus résistants à la décoloration.
Intermédiaire pour les colorants et pigments azo
Application : Le composé sert d'intermédiaire dans la production de colorants et pigments azo . Ceux-ci sont largement utilisés pour la coloration des textiles, des aliments et d'autres matériaux.
Agent chromogène en impression
Application : Il agit comme un agent chromogène dans les procédés d'impression , où il contribue au développement de la couleur des encres sur divers substrats.
Importance : En tant qu'agent chromogène, il garantit une qualité d'impression nette et précise, ce qui est essentiel pour l'impression haute définition dans les industries de l'emballage et de l'édition.
Normes de chimie analytique
Application : Ce composé est utilisé pour créer des normes en chimie analytique, en particulier en spectroscopie et en chromatographie .
Importance : L'étalonnage précis des instruments analytiques avec des normes comme le this compound est essentiel pour des mesures et des analyses précises dans la recherche et le contrôle qualité.
Recherche sur les propriétés thermophysiques
Application : Le this compound est étudié pour ses propriétés thermophysiques, qui sont importantes dans le domaine de la science des matériaux .
Mécanisme D'action
Mode of Action
It is known that nitroaniline compounds can undergo a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . These reactions could potentially influence the interaction of 2-Methoxy-5-nitroaniline hydrochloride with its targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-5-nitroaniline hydrochloride. For instance, the compound is known to be slightly soluble in water , which could influence its distribution and action in aqueous environments. Additionally, safety data indicates that the compound should be stored in a well-ventilated place , suggesting that air circulation could impact its stability.
Analyse Biochimique
Biochemical Properties
2-Methoxy-5-nitroaniline hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in redox reactions, where it can act as an electron donor or acceptor. This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 can lead to the formation of reactive intermediates, which can further react with other biomolecules, including proteins and nucleic acids .
Cellular Effects
The effects of 2-Methoxy-5-nitroaniline hydrochloride on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways such as the MAPK pathway. Additionally, 2-Methoxy-5-nitroaniline hydrochloride can modulate the expression of genes involved in antioxidant defense, apoptosis, and cell cycle regulation .
Molecular Mechanism
At the molecular level, 2-Methoxy-5-nitroaniline hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms is the formation of covalent adducts with biomolecules, which can alter their function. This compound can also inhibit or activate enzymes by binding to their active sites. For example, it can inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events. Furthermore, 2-Methoxy-5-nitroaniline hydrochloride can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-5-nitroaniline hydrochloride can change over time. This compound is relatively stable under normal storage conditions but can degrade when exposed to light, heat, or moisture. Over time, the degradation products can accumulate and potentially alter the compound’s biological activity. Long-term studies have shown that prolonged exposure to 2-Methoxy-5-nitroaniline hydrochloride can lead to persistent changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of 2-Methoxy-5-nitroaniline hydrochloride vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and modulate cellular signaling pathways without causing significant toxicity. At higher doses, it can lead to severe oxidative damage, inflammation, and cell death. Toxicological studies have identified threshold doses above which the adverse effects become pronounced, including hepatotoxicity and nephrotoxicity .
Metabolic Pathways
2-Methoxy-5-nitroaniline hydrochloride is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. It is metabolized by enzymes such as cytochrome P450 and glutathione S-transferase, leading to the formation of various metabolites. These metabolites can further participate in conjugation reactions, enhancing their solubility and facilitating their excretion. The compound’s metabolism can also affect metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
Within cells and tissues, 2-Methoxy-5-nitroaniline hydrochloride is transported and distributed through various mechanisms. It can interact with transporters such as organic anion transporters and multidrug resistance proteins, which facilitate its uptake and efflux. Additionally, binding proteins can sequester the compound in specific cellular compartments, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and biological activity .
Subcellular Localization
The subcellular localization of 2-Methoxy-5-nitroaniline hydrochloride is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it can influence mitochondrial function and induce oxidative stress. The localization to specific subcellular sites can also determine the compound’s interactions with other biomolecules and its overall biological effects .
Propriétés
IUPAC Name |
2-methoxy-5-nitroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.ClH/c1-12-7-3-2-5(9(10)11)4-6(7)8;/h2-4H,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBNYKPRONOPHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
99-59-2 (Parent) | |
| Record name | 2-Methoxy-5-nitroanilinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067827729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5044312 | |
| Record name | 2-Methoxy-5-nitroaniline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67827-72-9 | |
| Record name | Benzenamine, 2-methoxy-5-nitro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67827-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-nitroanilinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067827729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2-methoxy-5-nitro-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methoxy-5-nitroaniline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-5-nitroanilinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXY-5-NITROANILINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DP906MMG9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-Methoxy-5-nitroaniline hydrochloride in the synthesis of pyrroloquinoline quinone (PQQ)?
A1: 2-Methoxy-5-nitroaniline hydrochloride serves as the starting material in the multi-step synthesis of PQQ described in the research paper []. The process begins with an alkali treatment of 2-Methoxy-5-nitroaniline hydrochloride to obtain the first intermediate compound in the synthesis pathway.
Q2: What are the advantages of using 2-Methoxy-5-nitroaniline hydrochloride as a starting material in this specific synthetic route for PQQ?
A2: The research paper highlights several advantages of this synthetic approach []:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol](/img/structure/B1582587.png)

![5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1582590.png)






